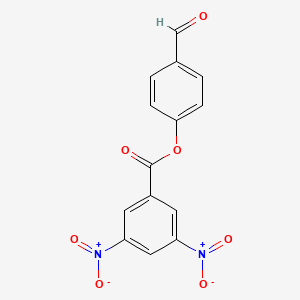

4-Formylphenyl 3,5-dinitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Formylphenyl 3,5-dinitrobenzoate is a chemical compound that has garnered significant interest in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further esterified with 3,5-dinitrobenzoic acid. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3,5-dinitrobenzoate typically involves the esterification of 4-formylphenol with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 4-Formylphenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-formylphenol and 3,5-dinitrobenzoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

Oxidation: 4-Formylbenzoic acid.

Reduction: 4-Aminophenyl 3,5-dinitrobenzoate.

Substitution: 4-Formylphenol, 3,5-Dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

4-Formylphenyl 3,5-dinitrobenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial and antifungal

Actividad Biológica

4-Formylphenyl 3,5-dinitrobenzoate is a compound that has attracted attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound features a formyl group attached to a phenyl ring, esterified with 3,5-dinitrobenzoic acid, which contributes to its distinct properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

This indicates the presence of two nitro groups, a formyl group, and an ester functional group, which are responsible for its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various strains of bacteria and fungi. The compound exhibited significant inhibitory effects against:

- Gram-positive bacteria : Staphylococcus aureus, Micrococcus luteus.

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

- Fungi : Candida albicans.

The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations for inhibiting growth in these microorganisms.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest a broad-spectrum antimicrobial activity that could be leveraged in therapeutic applications.

Antidiabetic Activity

In addition to its antimicrobial properties, this compound has been investigated for its antidiabetic effects. The compound demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:

- α-Amylase : Inhibition percentage was found to be around 87% at a concentration of 200 µM.

- α-Glucosidase : Inhibition percentage reached approximately 74%.

These results indicate the potential of this compound as a therapeutic agent for managing diabetes by regulating glucose levels.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of nitro groups enhances electron affinity, facilitating interactions with enzyme active sites. This interaction can lead to enzyme inhibition through competitive or non-competitive mechanisms.

Study on Antimicrobial Efficacy

A comprehensive study published in the Middle East Journal of Science evaluated the antimicrobial efficacy of various derivatives including this compound. The study utilized standard protocols for testing MIC and found that the compound significantly inhibited bacterial growth compared to control groups.

Research on Antidiabetic Properties

Another important study focused on the antidiabetic properties of this compound. The research utilized both in vitro enzyme assays and molecular docking studies to elucidate the binding interactions between the compound and target enzymes. The results supported its potential use as an antidiabetic agent.

Propiedades

IUPAC Name |

(4-formylphenyl) 3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O7/c17-8-9-1-3-13(4-2-9)23-14(18)10-5-11(15(19)20)7-12(6-10)16(21)22/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNIGNHTPGVKCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.